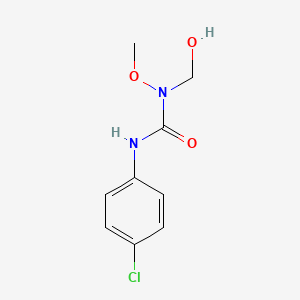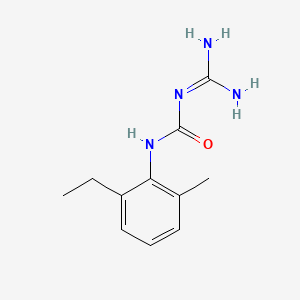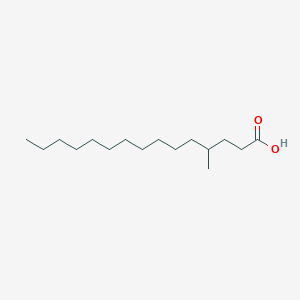
4-Methylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentadecanoic acid is a long-chain fatty acid with the molecular formula C₁₆H₃₂O₂. It is characterized by a methyl group attached to the 4th carbon of the pentadecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpentadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as a shorter-chain fatty acid, using a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where genetically engineered microorganisms are employed to produce the compound. This method is advantageous due to its sustainability and efficiency in producing high yields of the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl group on the 4th carbon can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular processes and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Methylpentadecanoic acid involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of specific enzymes involved in fatty acid metabolism, thereby influencing various metabolic pathways. The compound’s effects on cellular processes are mediated through its incorporation into membrane lipids and its role in signaling pathways .
Comparación Con Compuestos Similares
Pentadecanoic acid: A straight-chain fatty acid without the methyl substitution.
14-Methylpentadecanoic acid: A similar compound with the methyl group attached to the 14th carbon.
Methyl pentadecanoate: The methyl ester derivative of pentadecanoic acid
Uniqueness: this compound is unique due to the specific position of the methyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
53696-21-2 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
4-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clave InChI |
YHSDNZVCWDVCFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


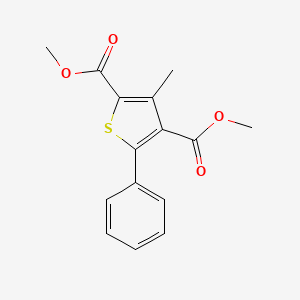
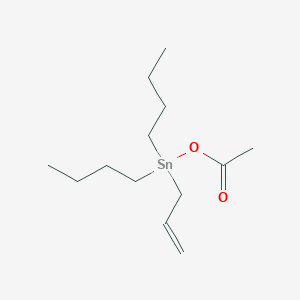

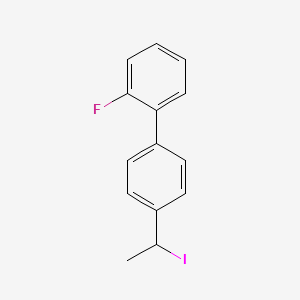
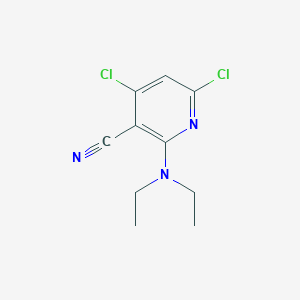




![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


